4-Nitro-1-(trifluoromethyl)-1H-pyrazole is classified as a heterocyclic organic compound. Its structure includes:
The synthesis of 4-nitro-1-(trifluoromethyl)-1H-pyrazole can be approached through various methods. Notable synthetic routes include:
The molecular structure of 4-nitro-1-(trifluoromethyl)-1H-pyrazole can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to elucidate the precise arrangement of atoms within the molecule, confirming the presence of functional groups and their orientations.
4-Nitro-1-(trifluoromethyl)-1H-pyrazole participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for compounds like 4-nitro-1-(trifluoromethyl)-1H-pyrazole often relates to their ability to interact with biological targets:
The physical and chemical properties of 4-nitro-1-(trifluoromethyl)-1H-pyrazole include:
| Property | Value |
|---|---|
| Molecular Weight | ~221.13 g/mol |
| Melting Point | Variable (specific data needed) |
| Solubility | Soluble in DMSO; limited in water |
4-Nitro-1-(trifluoromethyl)-1H-pyrazole has several scientific applications:
The strategic incorporation of nitro (–NO₂) and trifluoromethyl (–CF₃) groups onto the pyrazole scaffold creates pharmacologically privileged structures. These modifications profoundly alter molecular properties:
Table 1: Physicochemical Impact of Substituents on Pyrazole Core
| Property | Trifluoromethyl Contribution | Nitro Group Contribution |
|---|---|---|
| Lipophilicity (Log P) | +0.5–1.5 vs. H | -0.2–0.3 vs. H |
| Metabolic Stability | ↑ Resistance to oxidation | ↓ Susceptibility to reduction |
| Dipole Moment | Moderate increase (C–F bond polarity) | Significant increase (≥3.0 D) |
| pKa Modulation | Weak acidification (α-C–H) | Strong acidification (adjacent C–H) |
These synergistic modifications enable 4-nitro-1-(trifluoromethyl)-1H-pyrazole to serve as:
The therapeutic journey of trifluoromethylpyrazoles began with non-fluorinated predecessors and evolved through strategic fluorination:
Table 2: Milestone Trifluoromethylpyrazole Therapeutics
| Era | Compound Class | Therapeutic Application | Key Structural Feature |
|---|---|---|---|
| Pre-1980s | Antipyrine analogs | Analgesic/antipyretic | Non-fluorinated pyrazolones |
| 1990s | Celecoxib-type COX-2 inhibitors | Anti-inflammatory | 3-CF₃, 4-arylsulfonamide |
| 2000s | Fipronil analogs | Insecticide | 5-amino-3-CF₃ |
| 2010s–Present | 4-Nitro-1-CF₃-pyrazoles | Anticoagulants (Factor XIa inhibitors) | 1-CF₃, 4-NO₂ → NH₂ derivatization |
Regiochemical insights drove innovation:
The bioactivity of 4-nitro-1-(trifluoromethyl)-1H-pyrazole is governed by quantum mechanical and spatial parameters:
Electronic Contributions:
Steric and Conformational Properties:
Table 3: Spectroscopic and Structural Signatures
| Parameter | Value/Observation | Technique | Biological Implication |
|---|---|---|---|
| C–F Bond Length | 1.332–1.347 Å | XRD | Enhanced hydrophobic contact |
| N–O Stretching | 1530 cm⁻¹ (asym), 1340 cm⁻¹ (sym) | FTIR | Redox sensitivity |
| ¹⁹F NMR Chemical Shift | –60 to –65 ppm (CF₃) | NMR | Metabolic stability indicator |
| HOMO-LUMO Gap | 4.1 eV (DFT calculations) | Computational | Charge-transfer capability |
Regiochemical Imperatives:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6